molecular formula C22H20N2O5S B11558542 4-[(E)-{2-[(3-methylphenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methoxybenzenesulfonate

4-[(E)-{2-[(3-methylphenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methoxybenzenesulfonate

Cat. No.: B11558542
M. Wt: 424.5 g/mol
InChI Key: VPIDETOZKXVSEE-HZHRSRAPSA-N
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Description

4-[(E)-{[(3-METHYLPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 4-METHOXYBENZENE-1-SULFONATE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a formamido group, an imino group, and a methoxybenzene sulfonate group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[(3-METHYLPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 4-METHOXYBENZENE-1-SULFONATE typically involves multiple steps. One common method includes the reaction of 4-methoxybenzenesulfonyl chloride with 4-[(E)-{[(3-methylphenyl)formamido]imino}methyl]phenol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures high yield and purity of the final product. The purification process often includes recrystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[(3-METHYLPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 4-METHOXYBENZENE-1-SULFONATE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted benzene derivatives .

Scientific Research Applications

4-[(E)-{[(3-METHYLPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 4-METHOXYBENZENE-1-SULFONATE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(E)-{[(3-METHYLPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 4-METHOXYBENZENE-1-SULFONATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-[(E)-{[(3-METHYLPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 4-METHOXYBENZENE-1-SULFONATE lies in its combination of functional groups, which provides a distinct set of chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C22H20N2O5S

Molecular Weight

424.5 g/mol

IUPAC Name

[4-[(E)-[(3-methylbenzoyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzenesulfonate

InChI

InChI=1S/C22H20N2O5S/c1-16-4-3-5-18(14-16)22(25)24-23-15-17-6-8-20(9-7-17)29-30(26,27)21-12-10-19(28-2)11-13-21/h3-15H,1-2H3,(H,24,25)/b23-15+

InChI Key

VPIDETOZKXVSEE-HZHRSRAPSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)N/N=C/C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NN=CC2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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